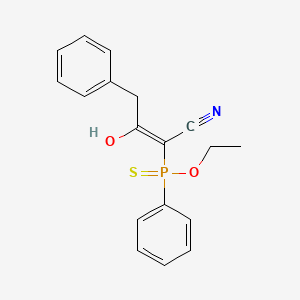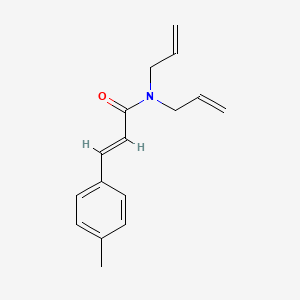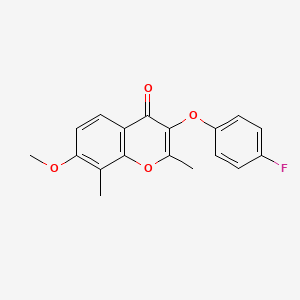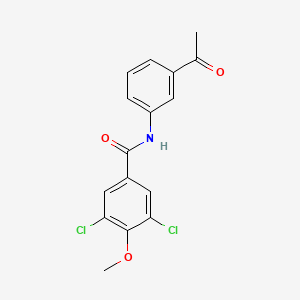![molecular formula C20H21ClN2O B5754509 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile, also known as CDM-1, is a synthetic compound that has been studied for its potential use in scientific research. CDM-1 belongs to the class of compounds known as acrylonitriles, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile is not fully understood, but it has been shown to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately cell death. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant properties. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile in lab experiments is its high potency. It has been shown to have anti-cancer activity at low concentrations, which makes it a promising candidate for further research. However, one limitation of using 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile is its potential toxicity. Further studies are needed to determine the safety and toxicity of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile. One area of interest is its potential use in combination therapy with other anti-cancer drugs. Another area of interest is its potential use in other diseases, such as inflammatory diseases and infections. Further studies are also needed to determine the optimal dosage and administration of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile for therapeutic use. Additionally, the development of analogs of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile may lead to the discovery of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile involves the reaction of 4-chloroacetophenone with diethylamine to produce 4-(diethylamino)acetophenone. This intermediate is then reacted with 4-methoxyphenylacetonitrile in the presence of a base to produce 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile. The synthesis method has been optimized to produce high yields of 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile with high purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
Eigenschaften
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-4-23(5-2)19-11-8-16(20(13-19)24-3)12-17(14-22)15-6-9-18(21)10-7-15/h6-13H,4-5H2,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZDKRRIJFTPR-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)

![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5754460.png)
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)

![3-{4-ethyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5754484.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)


